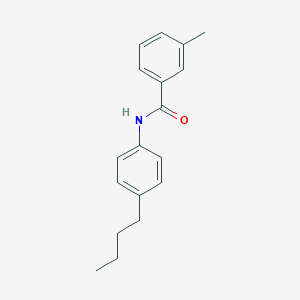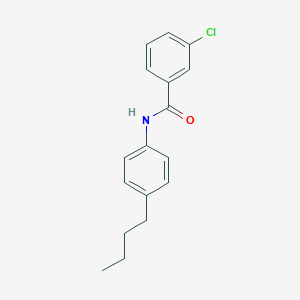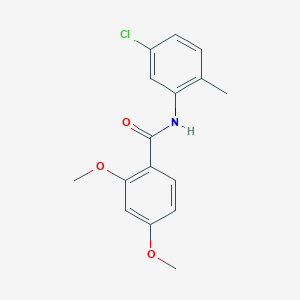
N-(5-chloro-2-methylphenyl)-2,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2,4-dimethoxybenzamide, also known as CDMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. CDMB belongs to the class of benzamide derivatives and is known for its selective inhibitory effects on certain enzymes and receptors.
Mécanisme D'action
N-(5-chloro-2-methylphenyl)-2,4-dimethoxybenzamide exerts its effects by selectively inhibiting the activity of PARP and HDAC enzymes. PARP is an important enzyme involved in DNA repair and cell survival, and its inhibition leads to increased DNA damage and cell death in cancer cells. HDAC is involved in the regulation of gene expression and its inhibition leads to the activation of anti-inflammatory and neuroprotective pathways.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has been shown to exhibit potent anti-cancer, anti-inflammatory, and neuroprotective effects in various preclinical studies. It has been found to induce cell death in cancer cells and sensitize them to chemotherapy and radiation therapy. It has also been shown to reduce inflammation and oxidative stress in various disease models and protect against neuronal damage in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has several advantages as a potential therapeutic agent, including its potent inhibitory effects on PARP and HDAC enzymes, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its anti-inflammatory and neuroprotective effects. However, its limitations include its potential toxicity and off-target effects, as well as the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-methylphenyl)-2,4-dimethoxybenzamide. One potential area of investigation is its use in combination with other therapeutics to enhance their efficacy in cancer treatment. Another area of research is the development of more selective and potent analogs of N-(5-chloro-2-methylphenyl)-2,4-dimethoxybenzamide with fewer off-target effects. Additionally, further studies are needed to determine the safety and efficacy of N-(5-chloro-2-methylphenyl)-2,4-dimethoxybenzamide in humans and to identify potential biomarkers for patient selection and monitoring.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methylphenyl)-2,4-dimethoxybenzamide involves the reaction of 5-chloro-2-methylphenylamine with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and is followed by workup and purification steps to obtain the final product.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit potent inhibitory effects on enzymes such as poly(ADP-ribose) polymerase (PARP) and histone deacetylase (HDAC). PARP inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment, while HDAC inhibition has been linked to anti-inflammatory and neuroprotective effects.
Propriétés
Formule moléculaire |
C16H16ClNO3 |
|---|---|
Poids moléculaire |
305.75 g/mol |
Nom IUPAC |
N-(5-chloro-2-methylphenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C16H16ClNO3/c1-10-4-5-11(17)8-14(10)18-16(19)13-7-6-12(20-2)9-15(13)21-3/h4-9H,1-3H3,(H,18,19) |
Clé InChI |
JQZCABIHULHIGL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=C(C=C2)OC)OC |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



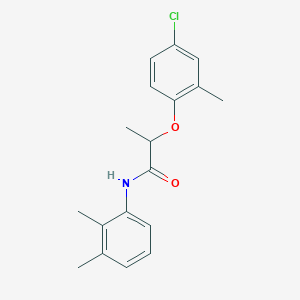
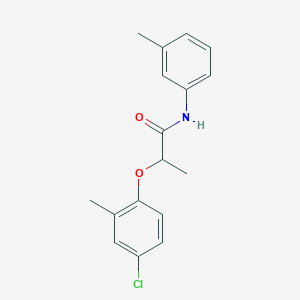
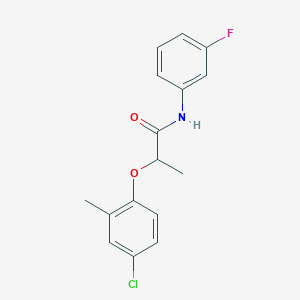


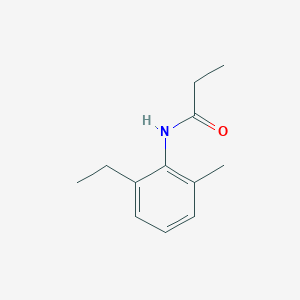
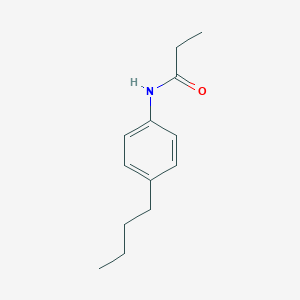
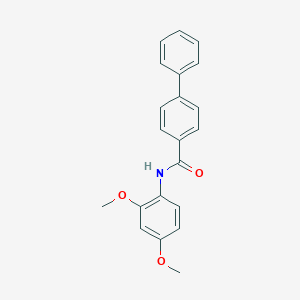
![N-[2-(propan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B291784.png)
![N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291786.png)
